molecular formula C11H14O2 B13534418 1-(2-Methoxy-5-methylphenyl)propan-2-one CAS No. 62155-74-2

1-(2-Methoxy-5-methylphenyl)propan-2-one

Cat. No.: B13534418
CAS No.: 62155-74-2
M. Wt: 178.23 g/mol
InChI Key: NDFZYLDPXNNIRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextual Significance within Arylpropanone Chemistry

Arylpropanones, a class of organic compounds characterized by a propanone group attached to an aryl substituent, are of considerable interest in both academic research and industrial applications. These compounds serve as crucial building blocks in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The specific substitution pattern on the aryl ring, as seen in 1-(2-Methoxy-5-methylphenyl)propan-2-one, can profoundly influence the compound's physical properties and chemical behavior. The interplay of the electron-donating methoxy (B1213986) group and the weakly activating methyl group on the aromatic ring impacts the reactivity of both the ring and the adjacent ketone.

The study of structure-activity relationships (SAR) is crucial in understanding how molecular structure dictates biological and chemical activity. drugdesign.orgnih.govyoutube.com In the context of arylpropanones, the nature and position of substituents on the aromatic ring are key determinants of their reactivity and potential applications. nih.gov For instance, the methoxy group at the ortho position can exert steric and electronic effects that influence the outcomes of reactions at the carbonyl group and the aromatic ring.

Overview of Structural Features and Reactivity Potential

The molecular structure of this compound, with the chemical formula C11H14O2, is fundamental to its chemical persona. epa.gov The key structural features include a benzene (B151609) ring substituted with a methoxy group at position 2 and a methyl group at position 5. This substituted phenyl group is attached to the carbon-1 of a propan-2-one chain.

The reactivity of this compound is multifaceted, stemming from the distinct functional groups present:

The Ketone Group: The carbonyl group (C=O) is a primary site for nucleophilic addition reactions. It can be reduced to a secondary alcohol, or it can react with various nucleophiles to form a wide array of derivatives. For example, it can react with hydroxylamine (B1172632) to form oximes. google.com

The α-Carbon: The methylene (B1212753) group adjacent to the carbonyl (the α-carbon) possesses acidic protons, making it susceptible to deprotonation by a suitable base. The resulting enolate can then participate in a variety of reactions, including alkylation and condensation reactions.

The Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution reactions. The directing effects of the existing methoxy and methyl substituents will influence the position of incoming electrophiles.

The combination of these reactive sites makes this compound a versatile precursor in organic synthesis. For instance, it can serve as a starting material for the construction of heterocyclic compounds, which are of significant interest in medicinal chemistry.

Below is a table summarizing the key properties of this compound.

PropertyValue
Molecular Formula C11H14O2
Molecular Weight 178.23 g/mol
CAS Number 62155-74-2

Data sourced from PubChem and other chemical databases. epa.govnih.gov

A related compound, 2-(2-Methoxy-5-methylphenyl)propanal, shares a similar backbone but features an aldehyde instead of a ketone. smolecule.com The synthesis of such compounds can often be achieved through methods like the alkylation of the corresponding benzaldehyde. smolecule.com Another related structure, 1-(2-hydroxyphenyl)propan-2-one, can be synthesized through methods like the Fries rearrangement or the acidolysis of a methoxy-substituted precursor. These synthetic strategies highlight the chemical accessibility and derivatization potential of the arylpropanone scaffold.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62155-74-2

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

1-(2-methoxy-5-methylphenyl)propan-2-one

InChI

InChI=1S/C11H14O2/c1-8-4-5-11(13-3)10(6-8)7-9(2)12/h4-6H,7H2,1-3H3

InChI Key

NDFZYLDPXNNIRV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)CC(=O)C

Origin of Product

United States

Strategic Synthetic Methodologies for 1 2 Methoxy 5 Methylphenyl Propan 2 One

Retrosynthetic Approaches and Precursor Selection

Retrosynthetic analysis of 1-(2-methoxy-5-methylphenyl)propan-2-one reveals several logical disconnection points, suggesting viable precursor molecules. The most straightforward disconnection is at the C(aryl)-C(alkyl) bond, which separates the aromatic ring from the propanone side chain. This approach identifies 4-methylanisole (B47524) (2-methoxy-5-methylbenzene) as the aromatic precursor and an acetone (B3395972) synthon as the three-carbon side chain.

Alternatively, disconnection of the C1-C2 bond of the propanone side chain suggests a two-step approach involving the formation of a benzyl (B1604629) cyanide or benzyl halide intermediate followed by the introduction of the terminal methyl group. This identifies 2-methoxy-5-methylbenzyl halide or 2-methoxy-5-methylphenylacetonitrile as key intermediates. These precursors are typically derived from 4-methylanisole or 2-cresol.

Key Precursors Identified through Retrosynthesis:

Precursor NameChemical StructureRationale
4-MethylanisoleCH₃-C₆H₄-OCH₃Readily available aromatic starting material for electrophilic substitution.
Chloroacetone (B47974) / AcetoneClCH₂COCH₃ / CH₃COCH₃C3 synthons for direct introduction of the propanone side chain.
Propanoyl chloride / Propanoic anhydrideCH₃CH₂COCl / (CH₃CH₂CO)₂OAcylating agents for Friedel-Crafts type reactions (leading to an isomeric precursor).
2-Methoxy-5-methylphenylacetonitrileNC-CH₂-C₆H₃(OCH₃)(CH₃)Intermediate for alkylation strategies to build the propanone chain.
2-Methoxy-5-methylbenzaldehydeOHC-C₆H₃(OCH₃)(CH₃)Precursor for condensation reactions.

Conventional Synthetic Routes

Traditional methods for aryl ketone synthesis provide a robust foundation for accessing this compound. These routes often rely on well-established named reactions.

Friedel-Crafts acylation is a cornerstone of aryl ketone synthesis. nih.gov However, a direct Friedel-Crafts acylation with an acylating agent like propanoyl chloride on 4-methylanisole would predominantly yield the isomeric propiophenone (B1677668) derivative, 1-(2-methoxy-5-methylphenyl)propan-1-one, due to the directing effects of the methoxy (B1213986) and methyl groups.

To obtain the desired propan-2-one structure, a related Friedel-Crafts alkylation using chloroacetone (CH₃COCH₂Cl) is a more direct approach. In this reaction, the electron-rich 4-methylanisole ring acts as a nucleophile, attacking the electrophilic carbon of chloroacetone in the presence of a Lewis acid catalyst (e.g., AlCl₃, FeCl₃). The methoxy group is a strong ortho-, para-director, and the methyl group is a weaker ortho-, para-director. The major product is expected to be the one where substitution occurs at the position ortho to the methoxy group and meta to the methyl group, which is the desired C-1 position.

Reaction Scheme: Friedel-Crafts Alkylation 4-Methylanisole + Chloroacetone --(Lewis Acid)--> this compound

Multi-step sequences involving condensation and alkylation offer alternative pathways. One such strategy begins with 2-methoxy-5-methylbenzaldehyde. A condensation reaction, such as a Henry reaction with nitroethane, would yield a nitrostyrene (B7858105) derivative. Subsequent reduction of the nitro group and the double bond, followed by hydrolysis of the resulting amine (e.g., via the Nef reaction for a nitroalkane intermediate), could furnish the target ketone.

Another classical approach involves the alkylation of a benzylic intermediate. For instance, 2-methoxy-5-methylbenzyl cyanide (2-methoxy-5-methylphenylacetonitrile) can be synthesized from the corresponding benzyl halide. Treatment of this nitrile with a strong base to form a carbanion, followed by alkylation with methyl iodide, would yield 2-(2-methoxy-5-methylphenyl)propanenitrile. This intermediate can then be converted to the desired ketone via reaction with a methyl Grignard reagent (CH₃MgBr) followed by acidic workup.

The Favorskii rearrangement is a reaction of α-halo ketones with a base to form carboxylic acid derivatives, often with skeletal rearrangement. wikipedia.org The photochemical variant, the photo-Favorskii rearrangement, proceeds through a triplet diradical intermediate and can be used to generate aryl acetic acid derivatives from p-hydroxyphenacyl esters. nih.govnih.gov

Theoretically, a rearrangement could be envisioned for the synthesis of this compound. This would require a precursor such as 2-(2-methoxy-5-methylphenyl)-1-halopropan-1-one. Upon treatment with a base, this precursor could potentially rearrange to form an ester of 2-(2-methoxy-5-methylphenyl)propanoic acid. While this specific rearrangement does not directly yield the target ketone, it highlights a potential, albeit complex and less direct, synthetic strategy involving related arylpropanone isomers. The application of this reaction is primarily for ring contraction in cyclic systems or the synthesis of carboxylic acid derivatives rather than ketones. wikipedia.orgnumberanalytics.com

Modern and Sustainable Synthetic Innovations

Modern organic synthesis emphasizes the use of catalytic methods to improve efficiency, selectivity, and sustainability. Palladium-catalyzed cross-coupling reactions are particularly powerful for forming carbon-carbon bonds.

Palladium-catalyzed cross-coupling reactions offer several convergent and highly selective routes to arylpropanones. These methods typically involve the coupling of an aryl electrophile (or nucleophile) with a three-carbon coupling partner.

Suzuki-Miyaura Coupling: This reaction can be adapted to form ketones by coupling an arylboronic acid with an acyl halide. nih.govmdpi.com For the target molecule, 2-methoxy-5-methylphenylboronic acid could be coupled with propanoyl chloride in the presence of a palladium catalyst to yield the isomeric propiophenone. A more direct route to the propan-2-one structure would involve coupling the same boronic acid with a suitable enolate equivalent of acetone or by activating the C-C bond of a simple ketone like acetone. nih.gov

Heck Reaction: The Heck reaction couples an aryl halide with an alkene. wikipedia.org The reaction of 1-bromo-2-methoxy-5-methylbenzene with propene, catalyzed by a palladium complex, would yield 1-(2-methoxy-5-methylphenyl)prop-1-ene. researchgate.net This intermediate could then be oxidized to the target ketone using methods like the Wacker-Tsuji oxidation (PdCl₂/CuCl₂/O₂).

Carbonylative Coupling: Carbonylative couplings introduce a carbonyl group (CO) during the cross-coupling process. A carbonylative Suzuki coupling of 1-bromo-2-methoxy-5-methylbenzene with methylboronic acid under a carbon monoxide atmosphere would yield 1-(2-methoxy-5-methylphenyl)ethan-1-one (an acetophenone (B1666503) derivative), not the target propan-2-one. A more relevant approach is the carbonylative coupling between an aryl halide and an organometallic reagent using a CO source, which can be safer alternatives to CO gas, such as chloroform. organic-chemistry.orgnih.gov

The table below summarizes various modern catalytic approaches applicable to the synthesis of aryl ketones.

Catalytic MethodAryl PrecursorC3 PrecursorCatalyst System (Typical)Key FeatureReference
Suzuki-Miyaura CouplingArylboronic acidAcyl ChloridePd(PPh₃)₄, BaseForms C(sp²)-C(sp²) bond to create aryl ketones. nih.gov
Heck ReactionAryl HalidePropenePd(OAc)₂, Ligand, BaseForms an aryl-alkene, requires subsequent oxidation. wikipedia.org
Carbonylative CouplingAryl HalideOrganoboron reagentPd(OAc)₂, Ligand, CO sourceIncorporates a carbonyl group directly. organic-chemistry.orgnih.gov
C-C Activation CouplingArylboronateAcetoneNi(cod)₂, LigandCouples via cleavage of ketone's unstrained C-C bond. nih.gov

Flow Chemistry and Continuous Processing Techniques for Scalability

The transition from batch to continuous flow processing represents a significant advancement in the synthesis of fine chemicals and pharmaceutical intermediates, offering improved safety, consistency, and scalability. nih.govuc.pt For the synthesis of arylpropanones like this compound, flow chemistry provides precise control over reaction parameters such as temperature, pressure, and residence time, which is often difficult to achieve in large batch reactors. researchgate.net

The benefits of employing flow chemistry for scalability are substantial. The compact nature of flow reactors allows for a smaller manufacturing footprint, and scaling up production is achieved by either running the system for longer durations or by "numbering-up" (running multiple reactors in parallel). uc.pt This modularity provides flexibility and reduces the time required to move from laboratory-scale development to industrial production. Automated optimization platforms can be integrated with flow systems to rapidly screen reaction conditions and identify optimal parameters for yield and purity with minimal experimental runs. nih.gov

Table 1: Comparison of Batch vs. Flow Processing for Arylpropanone Synthesis


ParameterBatch ProcessingFlow Chemistry / Continuous Processing
Heat TransferLimited by surface-area-to-volume ratio; hotspots can occur.Excellent due to high surface-area-to-volume ratio; precise temperature control. researchgate.net
Mass TransferOften inefficient, requiring vigorous mechanical stirring.Highly efficient due to short diffusion distances and effective mixing. researchgate.net
SafetyHigher risk with large volumes of hazardous materials.Inherently safer due to small reactor volumes and better control over exotherms. researchgate.net
ScalabilityComplex; requires re-engineering of reactors and processes.Simpler; achieved by extending run time or numbering-up reactors. researchgate.net
Process ControlDifficult to maintain consistent conditions throughout the vessel.Precise and automated control over temperature, pressure, and residence time. researchgate.net

Biocatalytic Approaches to Chiral Analogues (e.g., lipase-catalyzed resolutions of related compounds)

Biocatalysis offers a powerful and environmentally benign strategy for producing enantiomerically pure compounds, which are crucial in the pharmaceutical industry. scilit.comnih.govWhile this compound itself is achiral, its reduction yields a chiral secondary alcohol, 1-(2-methoxy-5-methylphenyl)propan-2-ol, which can then be resolved into its constituent enantiomers. Lipase-catalyzed kinetic resolution is a widely employed and effective method for this purpose. researchgate.net Kinetic resolution involves the enantioselective acylation of a racemic alcohol using an acyl donor, such as vinyl acetate (B1210297), in a non-aqueous solvent. Lipases, such as Candida antarctica lipase (B570770) B (CAL-B) or lipases from Pseudomonas fluorescens, exhibit a high degree of stereoselectivity, preferentially acylating one enantiomer of the alcohol while leaving the other unreacted. mdpi.comnih.govThis process results in a mixture of a highly enantioenriched acetate and the remaining unreacted, oppositely configured alcohol, which can then be separated. mdpi.comThis method routinely achieves high enantiomeric excess (ee) values, often exceeding 99%. nih.gov The efficiency of lipase-catalyzed resolution depends on several factors, including the choice of enzyme, solvent, acyl donor, and temperature. almacgroup.comImmobilized lipases are particularly advantageous as they can be easily recovered and reused, making the process more cost-effective and suitable for industrial applications. almacgroup.comThe application of these established biocatalytic methods provides a reliable pathway to chiral building blocks derived from arylpropanones. magtech.com.cn

Table 2: Representative Lipases in the Kinetic Resolution of Racemic Aryl Alcohols

Optimization of Reaction Conditions and Yields

The synthesis of this compound is typically achieved via a Friedel-Crafts reaction between 4-methoxytoluene and an appropriate acylating agent. The optimization of this reaction is critical for maximizing yield and minimizing the formation of undesired regioisomers and byproducts. nih.govKey parameters that require careful tuning include the choice of catalyst, solvent, temperature, reaction time, and the molar ratio of reactants. researchgate.netresearchgate.net Lewis acids such as aluminum chloride (AlCl₃) are conventional catalysts for Friedel-Crafts acylation, but their use can lead to the generation of significant waste. nih.govModern approaches often favor solid acid catalysts like zeolites (e.g., H-Beta, Mordenite) or encapsulated heteropolyacids, which offer advantages in terms of reusability, reduced environmental impact, and sometimes, higher selectivity. researchgate.netscirp.orgnih.gov Systematic optimization can be performed using methodologies like Response Surface Methodology (RSM), which allows for the simultaneous investigation of multiple variables to identify the optimal conditions for achieving the highest product yield. nih.govnih.govFor example, studies on similar acylation reactions have shown that catalyst loading, the molar ratio of the acylating agent to the aromatic substrate, and reaction time are critical factors influencing the conversion and selectivity. researchgate.netnih.govIncreasing the catalyst amount or temperature may increase the reaction rate but can also lead to the formation of byproducts, necessitating a careful balance to achieve optimal yield. researchgate.net

Table 3: Key Parameters for Optimization in Friedel-Crafts Acylation

Stereoselective Synthesis of Chiral Derivatives (if applicable, e.g., α-amino ketones)

Chiral α-amino ketones are valuable structural motifs found in many pharmaceuticals and serve as versatile synthetic intermediates. nih.govrsc.orgThe stereoselective synthesis of α-amino ketone derivatives from a precursor like this compound represents a sophisticated chemical transformation. Various modern catalytic methods have been developed to achieve this with high enantioselectivity. organic-chemistry.org One prominent strategy involves the conversion of the ketone to an intermediate α-keto imine, which then undergoes an asymmetric addition reaction. For example, a highly enantioselective approach utilizes a chiral palladium complex to catalyze the asymmetric arylation of in-situ generated α-keto imines with arylboronic acids. nih.govrsc.orgThis method allows for the direct and highly stereocontrolled formation of the C-C bond, establishing the chiral center adjacent to the carbonyl group. nih.gov Alternative strategies include photoredox catalysis, which can enable the direct enantioselective acylation of α-amino C(sp³)–H bonds, or thiazolium-catalyzed cross-coupling reactions between aldehydes and acylimines to furnish α-amido ketones. organic-chemistry.orgThese advanced methods provide powerful tools for accessing structurally diverse and enantiomerically pure α-amino ketones from readily available ketone starting materials, opening avenues for the synthesis of complex chiral molecules. researchgate.netresearchgate.net

Advanced Chemical Reactivity and Mechanistic Investigations of 1 2 Methoxy 5 Methylphenyl Propan 2 One

Transformations Involving the Ketone Functional Group

The reactivity of 1-(2-Methoxy-5-methylphenyl)propan-2-one is significantly influenced by its ketone functional group. The carbonyl carbon is electrophilic, making it susceptible to attack by nucleophiles, while the adjacent α-hydrogens exhibit acidity, enabling enolate formation.

The carbonyl group of this compound readily undergoes nucleophilic addition, a characteristic reaction of ketones. masterorganicchemistry.com A key example is its reaction with amines. With primary amines (RNH₂), the ketone forms an imine derivative through a process that involves initial nucleophilic addition to the carbonyl carbon to form a carbinolamine intermediate, followed by dehydration to yield the C=N double bond.

Conversely, reaction with a secondary amine (R₂NH) yields an enamine. The mechanism is similar to imine formation up to the creation of an iminium ion intermediate. However, since the nitrogen in a secondary amine lacks a second proton to eliminate, a proton is instead removed from an adjacent carbon, resulting in a C=C double bond conjugated to the nitrogen atom.

ReactantProduct ClassGeneral Structure of Product
Primary Amine (R-NH₂)ImineGeneral structure of the imine product formed from this compound and a primary amine.
Secondary Amine (R₂NH)EnamineGeneral structure of the enamine product formed from this compound and a secondary amine.

The ketone functional group can be reduced to a secondary alcohol. Common laboratory reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this transformation. masterorganicchemistry.com These reagents act as a source of hydride ions (H⁻), which attack the electrophilic carbonyl carbon. chemguide.co.uk The subsequent workup with a protic solvent protonates the resulting alkoxide to give the final alcohol product. The reduction of this compound yields 1-(2-Methoxy-5-methylphenyl)propan-2-ol. Sodium borohydride is a milder reagent and is often preferred for its selectivity, as it will not typically reduce other functional groups like esters or carboxylic acids. masterorganicchemistry.com

Reducing AgentProductNotes
Sodium Borohydride (NaBH₄)1-(2-Methoxy-5-methylphenyl)propan-2-olSelective for aldehydes and ketones. masterorganicchemistry.com
Lithium Aluminum Hydride (LiAlH₄)1-(2-Methoxy-5-methylphenyl)propan-2-olMore powerful, less selective; reduces a wider range of functional groups.
Catalytic Hydrogenation (H₂/Catalyst)1-(2-Methoxy-5-methylphenyl)propan-2-olCatalysts like Pt, Pd, or Ni are typically used.

While ketones are generally resistant to oxidation compared to aldehydes, they can be oxidized under specific conditions. The oxidation of aryl alkyl ketones can lead to α-hydroxy ketones. organic-chemistry.orgtandfonline.com For this compound, this would involve the introduction of a hydroxyl group at the benzylic position (C1), yielding 1-hydroxy-1-(2-methoxy-5-methylphenyl)propan-2-one.

More aggressive oxidation, such as the Baeyer-Villiger oxidation using a peroxy acid, would involve the insertion of an oxygen atom adjacent to the carbonyl carbon. For this unsymmetrical ketone, two ester products are possible. The migratory aptitude of the adjacent groups (methyl vs. 2-methoxy-5-methylbenzyl) dictates the major product. Typically, groups that can better stabilize a positive charge have a higher migratory aptitude, suggesting the benzyl (B1604629) group would migrate preferentially. Under harsh oxidative conditions (e.g., hot, concentrated KMnO₄), cleavage of the carbon-carbon bonds can occur, leading to the degradation of the molecule into smaller carboxylic acids and potentially carbon dioxide.

This compound exists in equilibrium with its enol tautomers. libretexts.org Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton. youtube.com Because this ketone is asymmetrical with respect to the carbonyl group, it can form two different enol tautomers by removing an α-hydrogen from either the methyl carbon or the benzylic carbon.

Enol A (Kinetic Enol): Formed by deprotonation of the methyl group. The resulting C=C double bond is less substituted.

Enol B (Thermodynamic Enol): Formed by deprotonation of the benzylic carbon. The resulting C=C double bond is conjugated with the aromatic ring, which provides significant resonance stabilization. libretexts.orglibretexts.org

Under equilibrium conditions, the more stable thermodynamic enol (Enol B) is favored. libretexts.org The formation of these enols, or their corresponding enolates under basic conditions, is crucial as it transforms the α-carbon into a nucleophile, enabling it to participate in reactions such as alkylation and aldol (B89426) condensations.

Reactivity of the Substituted Aromatic Moiety

The substituted phenyl group is a key determinant of the molecule's reactivity in electrophilic aromatic substitution (EAS) reactions.

The benzene (B151609) ring in this compound is substituted with three groups: a methoxy (B1213986) group (-OCH₃), a methyl group (-CH₃), and a 2-oxopropyl group (-CH₂COCH₃). All three are considered activating groups that direct incoming electrophiles to the ortho and para positions relative to themselves. pressbooks.pub

The directing power of these groups varies significantly:

-OCH₃: A strongly activating ortho-, para-director due to its ability to donate electron density via resonance. libretexts.orglibretexts.org

-CH₃: A weakly activating ortho-, para-director through an inductive effect. libretexts.org

-CH₂COCH₃: A weakly activating ortho-, para-director via induction.

The methoxy group is the most powerful activating group and therefore exerts the dominant influence on the regioselectivity of the reaction. wizeprep.com It strongly activates the positions ortho (C3) and para (C6) to it. The other groups also activate the C4 and C6 positions. The cumulative effect makes positions 3, 4, and 6 the most nucleophilic. However, steric hindrance at position 6, which is situated between two substituents, may reduce its reactivity towards bulky electrophiles. Therefore, electrophilic attack is most likely to occur at positions 3 and 4.

ReactionElectrophilePredicted Major Product(s)
Nitration (HNO₃/H₂SO₄)NO₂⁺3-Nitro- and 4-nitro- substituted derivatives
Bromination (Br₂/FeBr₃)Br⁺3-Bromo- and 4-bromo- substituted derivatives
Friedel-Crafts Acylation (RCOCl/AlCl₃)RCO⁺4-Acyl substituted derivative (due to steric hindrance at position 3)

Reactions of the Methoxy and Methyl Substituents

The methoxy group, being an electron-donating group, activates the aromatic ring towards electrophilic substitution. However, it can also be the site of reaction itself. A primary reaction involving the methoxy group is its cleavage to form a hydroxyl group. This demethylation is a common transformation for aryl methyl ethers and can be achieved under various conditions, often involving strong acids or Lewis acids. For instance, reagents like hydrogen bromide (HBr) or boron tribromide (BBr₃) are effective in cleaving the ether linkage. The reaction proceeds via protonation of the ether oxygen followed by nucleophilic attack by the bromide ion on the methyl group.

The methyl group, situated at the benzylic position, is susceptible to oxidation. Benzylic C-H bonds are weaker than typical alkyl C-H bonds and can be selectively oxidized to form a variety of functional groups, including alcohols, aldehydes, or carboxylic acids. nih.gov The choice of oxidizing agent and reaction conditions determines the extent of oxidation. For example, mild oxidizing agents might convert the methyl group to a hydroxymethyl group, while stronger oxidants like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can lead to the formation of a carboxylic acid.

The following table summarizes potential reactions of the methoxy and methyl substituents based on known transformations of similar aromatic compounds.

SubstituentReaction TypeReagent/ConditionsPotential Product
Methoxy (-OCH₃)DemethylationHBr or BBr₃1-(2-Hydroxy-5-methylphenyl)propan-2-one
Methyl (-CH₃)Benzylic OxidationMild Oxidant (e.g., NBS, light)1-(2-Methoxy-5-(bromomethyl)phenyl)propan-2-one
Methyl (-CH₃)Benzylic OxidationStrong Oxidant (e.g., KMnO₄)4-Methoxy-3-(2-oxopropyl)benzoic acid

Intramolecular Rearrangements and Cyclization Reactions

The structure of this compound, featuring a ketone and a substituted phenyl ring, provides the framework for several potential intramolecular rearrangements and cyclization reactions. These reactions are often catalyzed by acids or bases and can lead to the formation of new cyclic structures.

One plausible intramolecular reaction is an acid-catalyzed cyclization to form an indene (B144670) derivative. This type of reaction, a variation of an intramolecular aldol condensation, would involve the enol or enolate of the propan-2-one side chain attacking the activated aromatic ring. The methoxy group, being ortho-directing, would facilitate electrophilic attack at the C6 position of the phenyl ring, leading to the formation of a five-membered ring. Subsequent dehydration would yield a substituted indene.

Another potential transformation is a Pictet-Spengler-type reaction, although this typically involves a β-arylethylamine. wikipedia.org A synthetic modification or a multi-step sequence could potentially enable such a cyclization. For instance, conversion of the ketone to an amine followed by reaction with an aldehyde could initiate an intramolecular electrophilic substitution on the electron-rich aromatic ring to form a tetrahydroisoquinoline derivative. wikipedia.orgnih.govdepaul.edumdpi.comnih.gov

The Nazarov cyclization is another relevant intramolecular reaction, though it classically involves divinyl ketones. nih.gov Structural modifications of the starting material could create a suitable precursor for such a 4π-electrocyclization, leading to the formation of a cyclopentenone ring fused to the aromatic system.

The following table outlines some potential intramolecular cyclization reactions for derivatives of this compound.

Reaction TypeCatalyst/ConditionsPotential Product Class
Intramolecular Aldol-type CyclizationAcid (e.g., H₂SO₄, PPA)Indene derivative
Pictet-Spengler Reaction (of a derivative)Acid (e.g., HCl, TFA)Tetrahydroisoquinoline derivative
Nazarov Cyclization (of a derivative)Lewis Acid (e.g., FeCl₃, AlCl₃)Fused Cyclopentenone derivative

Elucidation of Reaction Mechanisms

Understanding the intricate mechanisms of the transformations that this compound undergoes is crucial for controlling reaction outcomes and designing synthetic pathways. Kinetic studies and isotopic labeling experiments are powerful tools for probing these mechanisms.

Kinetic Studies of Key Transformations

Kinetic studies provide quantitative data on reaction rates, which can be used to deduce the molecularity of the rate-determining step and the influence of reactant concentrations, temperature, and catalysts. For key transformations of compounds analogous to this compound, such as the enolization of acetophenones, kinetic analyses have been instrumental in elucidating the reaction mechanism. researchgate.netsemanticscholar.org

For instance, in the acid-catalyzed intramolecular cyclization to an indene derivative, the reaction rate would likely depend on the concentrations of the substrate and the acid catalyst. A plausible mechanism would involve a rapid, reversible protonation of the carbonyl oxygen, followed by a slower, rate-determining enolization or direct nucleophilic attack of the enol on the aromatic ring. By systematically varying the concentrations of the reactants and monitoring the reaction progress, a rate law can be established.

The following table presents hypothetical kinetic data for the acid-catalyzed cyclization of a substituted phenylpropanone, illustrating how rate constants might be determined.

[Substrate] (mol/L)[H⁺] (mol/L)Initial Rate (mol/L·s)k_obs (s⁻¹)
0.10.11.5 x 10⁻⁵1.5 x 10⁻⁴
0.20.13.0 x 10⁻⁵1.5 x 10⁻⁴
0.10.23.0 x 10⁻⁵3.0 x 10⁻⁴

From such data, a rate law of the form: Rate = k[Substrate][H⁺] could be inferred, suggesting a bimolecular rate-determining step.

Isotopic Labeling Experiments for Pathway Tracing

Isotopic labeling is a powerful technique for tracing the fate of specific atoms throughout a reaction sequence, thereby providing definitive evidence for proposed mechanistic pathways. caltech.edu By replacing an atom with one of its heavier isotopes (e.g., ¹H with ²H (deuterium), ¹²C with ¹³C, or ¹⁶O with ¹⁸O), the position of the label in the product can be determined using techniques like mass spectrometry or NMR spectroscopy.

For example, to confirm the mechanism of the intramolecular cyclization, a deuterium (B1214612) labeling experiment could be designed. If the methyl group of the propan-2-one side chain is deuterated (this compound-d₃), and the reaction proceeds through an enol intermediate, the deuterium atoms would be expected to exchange with protons from the acidic medium. The extent of deuterium loss in the product would provide insight into the reversibility of the enolization step.

Another example would be to use ¹⁸O-labeling of the carbonyl group. If the reaction involves a reversible hydration of the carbonyl, scrambling of the ¹⁸O label would be observed.

The following table illustrates a hypothetical isotopic labeling experiment to probe the mechanism of an intramolecular cyclization.

Labeled SubstrateProposed IntermediateExpected Label Position in ProductMechanistic Insight
This compound-¹⁸O¹⁸O-labeled enol¹⁸O retained in the hydroxyl group of the cyclized intermediateConfirms nucleophilic attack by the enol oxygen is not the primary pathway.
This compound-d₃ (methyl protons)Deuterated enolPartial or complete loss of deuterium in the productIndicates the enolization step is reversible and rapid compared to cyclization.

Sophisticated Spectroscopic and Structural Characterization of 1 2 Methoxy 5 Methylphenyl Propan 2 One

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or five decimal places), HRMS allows for the calculation of a unique molecular formula.

For 1-(2-Methoxy-5-methylphenyl)propan-2-one, the molecular formula is C₁₁H₁₄O₂. The theoretical monoisotopic mass is calculated to be 178.09938 g/mol . epa.gov An experimental HRMS analysis would be expected to yield an m/z value that corresponds closely to this theoretical mass, thereby confirming the molecular formula and distinguishing it from other potential isomers or compounds with the same nominal mass. The data is typically acquired using techniques like Electrospray Ionization (ESI) or Direct Analysis in Real Time (DART).

Table 1: Predicted HRMS Data for this compound

Adduct Ion Molecular Formula Calculated m/z
[M+H]⁺ C₁₁H₁₅O₂⁺ 179.1067
[M+Na]⁺ C₁₁H₁₄NaO₂⁺ 201.0886

Note: The data in this table is predicted and serves as the expected result from an experimental analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, such as ¹H (proton) and ¹³C (carbon-13).

A combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments is required to fully assign the structure of this compound.

¹H NMR: This experiment identifies the different types of protons in the molecule. For the target compound, one would expect to observe distinct signals for the three aromatic protons, the benzylic methylene (B1212753) (CH₂) protons, the acetyl methyl (CH₃) protons, the aromatic methyl protons, and the methoxy (B1213986) (OCH₃) protons. The splitting patterns (multiplicity) and coupling constants (J-values) of the aromatic signals would reveal their substitution pattern on the benzene (B151609) ring.

¹³C NMR: This experiment identifies all unique carbon atoms in the molecule. Eleven distinct signals would be expected, corresponding to the carbonyl carbon, the six aromatic carbons, the benzylic carbon, the acetyl methyl carbon, the aromatic methyl carbon, and the methoxy carbon.

2D NMR:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, primarily through two or three bonds. It would be used to confirm the connectivity between the adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached, allowing for unambiguous assignment of the ¹³C spectrum for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This crucial experiment shows correlations between protons and carbons over two to three bonds. It is used to piece together the molecular skeleton. Key expected correlations would include those from the benzylic CH₂ protons to the carbonyl carbon and nearby aromatic carbons, and from the acetyl CH₃ protons to the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of their bonding connectivity. A key expected correlation would be between the methoxy (OCH₃) protons and the adjacent aromatic proton (H-3), confirming their spatial proximity.

Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 6.9 - 7.1 m 2H Ar-H
~ 6.8 d 1H Ar-H
~ 3.8 s 3H OCH₃
~ 3.7 s 2H Ar-CH₂
~ 2.3 s 3H Ar-CH₃

Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm) Assignment
~ 207 C=O (Ketone)
~ 157 Ar-C (C-O)
~ 131 Ar-C (C-C)
~ 130 Ar-CH
~ 127 Ar-C (C-C)
~ 125 Ar-CH
~ 110 Ar-CH
~ 55 OCH₃
~ 45 Ar-CH₂
~ 29 COCH₃

Note: The data in these tables are predicted based on known chemical shift ranges for similar functional groups and are intended to be illustrative. Actual experimental values may vary.

While solution-state NMR is standard for structural elucidation, advanced techniques like Solid-State NMR (ssNMR) could be employed if the compound exhibits polymorphism (the ability to exist in multiple crystalline forms). ssNMR can distinguish between different polymorphic forms by detecting subtle differences in the chemical environments of the nuclei in the solid state. However, no studies on the polymorphic forms of this compound have been reported.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes.

FT-IR Spectroscopy: This technique measures the absorption of infrared radiation. For this compound, a strong, sharp absorption band characteristic of a ketone carbonyl (C=O) stretch would be prominent. Other expected absorptions include C-H stretching for aromatic and aliphatic groups, C=C stretching within the aromatic ring, and C-O stretching for the ether linkage.

Raman Spectroscopy: This technique measures the inelastic scattering of monochromatic light. It is often complementary to FT-IR. Aromatic ring vibrations typically produce strong signals in Raman spectra, which would be useful for confirming the presence of the substituted phenyl ring.

Table 4: Expected Characteristic Vibrational Frequencies for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3100-3000 C-H Stretch Aromatic
3000-2850 C-H Stretch Aliphatic (CH₃, CH₂)
~ 1715 C=O Stretch Ketone
~ 1600, ~1500 C=C Stretch Aromatic Ring
~ 1250 C-O Stretch Aryl-Alkyl Ether

Note: The data in this table represents typical frequency ranges for the indicated functional groups.

X-ray Crystallography for Absolute Structure and Conformation (e.g., of derivatives or co-crystals)

X-ray crystallography is the gold standard for determining the absolute three-dimensional structure of a molecule in the solid state. This technique requires a single, high-quality crystal. If a suitable crystal of this compound or one of its derivatives could be grown, this method would provide precise measurements of bond lengths, bond angles, and torsional angles. researchgate.netnajah.edu This data would unambiguously confirm the atomic connectivity and reveal the molecule's preferred conformation in the crystal lattice, as well as any intermolecular interactions like hydrogen bonding or π-stacking that dictate the packing arrangement. To date, no crystal structure for this specific compound has been reported in the crystallographic databases.

Chiroptical Spectroscopy (e.g., ECD, ORD) for Enantiomeric Purity Assessment (if chiral derivatives are synthesized)

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules—molecules that are non-superimposable on their mirror images.

The parent compound, this compound, is achiral and therefore does not exhibit chiroptical properties. However, if a chiral center were introduced, for example, through the asymmetric reduction of the ketone to a secondary alcohol, these techniques would be essential. ECD and ORD could then be used to determine the enantiomeric excess (a measure of enantiomeric purity) and, often through comparison with theoretical calculations, the absolute configuration (the R or S designation) of the newly formed stereocenter.

Table of Compounds

Compound Name
This compound

Theoretical and Computational Chemistry of 1 2 Methoxy 5 Methylphenyl Propan 2 One

Electronic Structure and Molecular Orbital Theory (e.g., HOMO-LUMO analysis)

The electronic properties and chemical reactivity of a molecule are fundamentally governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com

DFT calculations are a standard method for determining the energies and spatial distributions of these orbitals. nih.govresearchgate.net For 1-(2-methoxy-5-methylphenyl)propan-2-one, the HOMO is expected to be primarily localized on the electron-rich aromatic ring, which is substituted with two electron-donating groups (the methoxy (B1213986) and methyl groups). These groups increase the electron density of the ring and raise the energy of the HOMO. Conversely, the LUMO is anticipated to be centered on the electron-withdrawing propanone moiety and the phenyl ring, capable of accepting electron density. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and greater polarizability. nih.gov

The distribution of these orbitals helps predict the most probable sites for electrophilic and nucleophilic attack. The electron-rich regions identified by the HOMO indicate likely sites for electrophilic attack, whereas the electron-deficient areas of the LUMO are susceptible to nucleophilic attack.

Table 1: Key Electronic Properties and Reactivity Inferences from FMO Analysis

PropertyDescriptionPredicted Characteristic for this compound
HOMO Energy Energy of the highest occupied molecular orbital; relates to ionization potential and electron-donating ability.Relatively high due to electron-donating methoxy and methyl groups on the phenyl ring.
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to electron affinity and electron-accepting ability.Relatively low due to the electron-withdrawing nature of the carbonyl group.
HOMO-LUMO Gap (ΔE) Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. mdpi.comExpected to be moderate, allowing for charge transfer interactions within the molecule.
Nucleophilic Sites Regions of high electron density, prone to attack by electrophiles.The aromatic ring, particularly positions ortho and para to the electron-donating groups.
Electrophilic Sites Regions of low electron density, prone to attack by nucleophiles.The carbonyl carbon of the propanone group is the primary electrophilic site.

This table is based on established principles of molecular orbital theory applied to the structure of this compound, supported by computational studies on analogous aromatic ketones.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis involves studying the different three-dimensional arrangements of a molecule, or conformers, that arise from rotation around its single bonds and the associated energy differences. lumenlearning.com For this compound, the key degrees of freedom involve rotation around the C(ring)–CH2 and CH2–C=O bonds.

For related molecules like substituted acetophenones, studies have shown that planar conformations, where the carbonyl group is coplanar with the aromatic ring, are often the most stable due to favorable π-conjugation. researchgate.netrsc.org However, steric hindrance from ortho substituents, such as the methoxy group in this compound, can force the side chain to twist out of the plane, leading to a non-planar, higher-energy conformation. rsc.org The final conformational preference is a balance between steric repulsion and electronic stabilization.

Table 2: Key Dihedral Angles and Expected Conformational Preferences

Dihedral AngleDescriptionExpected Low-Energy ConformationRationale
C(ring)-C(ring)-C(methylene)-C(carbonyl)Rotation of the entire propanone group relative to the phenyl ring.Twisted (non-planar)Steric repulsion between the ortho-methoxy group and the propanone side chain likely outweighs the energetic benefit of full conjugation, forcing a twisted geometry. rsc.org
C(ring)-C(methylene)-C(carbonyl)-C(methyl)Rotation of the terminal methyl group.StaggeredTo minimize torsional strain with the methylene (B1212753) group, a staggered conformation is strongly preferred. lumenlearning.com

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry provides powerful tools for predicting spectroscopic data, which can aid in the identification and structural elucidation of molecules.

NMR Chemical Shifts: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated with high accuracy. The Gauge-Independent Atomic Orbital (GIAO) method, typically employed within a DFT framework, is a common approach for predicting NMR shielding tensors, which are then converted to chemical shifts. worldscientific.commdpi.com More recent advancements using machine learning and graph neural networks have also demonstrated the ability to predict shifts with mean absolute errors below 0.2 ppm for ¹H NMR. nih.gov These predictions are invaluable for assigning experimental spectra and confirming molecular structures.

Table 3: Predicted Vibrational and NMR Spectroscopic Data

ParameterPredicted Value RangeMethod of PredictionNotes
¹H NMR (ppm)
Aromatic-H6.7 - 7.2GIAO-DFT / Machine Learning nih.govShifts are influenced by the electronic effects of all substituents.
Methoxy-H (-OCH₃)~3.8GIAO-DFT / Machine Learning nih.govCharacteristic singlet peak.
Methylene-H (-CH₂-)~3.6GIAO-DFT / Machine Learning nih.govSinglet, deshielded by adjacent ring and carbonyl.
Methyl-H (-CH₃, ring)~2.3GIAO-DFT / Machine Learning nih.govSinglet attached to the aromatic ring.
Methyl-H (-CH₃, keto)~2.1GIAO-DFT / Machine Learning nih.govSinglet of the acetyl group.
¹³C NMR (ppm)
Carbonyl-C (C=O)>200GIAO-DFT / Machine Learning nih.govMost downfield signal due to the electronegative oxygen.
Aromatic-C110 - 160GIAO-DFT / Machine Learning nih.govComplex pattern of signals based on substitution.
IR Frequencies (cm⁻¹)
C=O Stretch1705 - 1725DFT (B3LYP) worldscientific.comStrong, characteristic absorption for an aliphatic ketone.
Aromatic C-H Stretch3000 - 3100DFT (B3LYP) worldscientific.comMedium to weak absorptions.
C-O-C Stretch1230 - 1270DFT (B3LYP) researchgate.netStrong absorption for the aryl ether methoxy group.

Note: The predicted values are estimates based on computational studies of analogous functional groups and molecules. Experimental values may vary.

Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. DFT calculations can compute the harmonic vibrational frequencies and their corresponding intensities. uit.nochemrxiv.org These theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically corrected using empirical scaling factors to achieve better agreement with experimental data. researchgate.net This analysis allows for the assignment of specific absorption bands in an experimental IR spectrum to particular molecular motions, such as the characteristic C=O stretch of the ketone group. worldscientific.com

Reaction Mechanism Simulation and Transition State Modeling (e.g., DFT calculations)

Computational modeling is instrumental in exploring the mechanisms of chemical reactions. By using DFT, it is possible to map the entire energy profile of a reaction pathway, including reactants, products, intermediates, and, most importantly, transition states. nih.govresearchgate.net A transition state is the highest energy point along the reaction coordinate and represents the kinetic barrier that must be overcome for the reaction to proceed.

For this compound, a key reaction is the nucleophilic addition to the electrophilic carbonyl carbon. The reduction of the ketone to a secondary alcohol using a hydride reagent is a classic example. A computational study of this process would involve:

Geometry Optimization: Calculating the lowest-energy structures of the reactants (ketone and hydride) and the product (alkoxide).

Transition State Search: Locating the transition state structure for the hydride attack on the carbonyl carbon. This is a saddle point on the potential energy surface.

Frequency Calculation: Confirming the nature of the stationary points. Reactants and products have all positive vibrational frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Activation Energy Calculation: Determining the energy difference between the transition state and the reactants to find the activation barrier (ΔG‡), which governs the reaction rate.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) models aim to establish a mathematical correlation between the chemical structure of a molecule and its physicochemical properties. wikipedia.org These models are built by calculating a set of numerical values, known as molecular descriptors, that encode structural, electronic, or steric features of the molecule. These descriptors are then used in statistical methods, like multiple linear regression, to predict properties such as boiling point, solubility, or chromatographic retention times. researchgate.netnih.govmdpi.com

For this compound, a QSPR study would involve calculating descriptors that quantify its features. While no specific QSPR models have been developed for this compound, data for its isomer, 1-(2-methoxy-5-methylphenyl)propan-1-one, can illustrate the types of descriptors used. nih.gov

Table 4: Example Molecular Descriptors for QSPR Studies (Data for Isomer)

DescriptorValue (for Isomer)DescriptionPredicted Property Correlation
Molecular Weight 178.23 g/mol The sum of the atomic weights of all atoms in the molecule.Boiling point, density.
XLogP3 2.4A computed value for the octanol-water partition coefficient (logP), indicating lipophilicity.Solubility, membrane permeability.
Topological Polar Surface Area (TPSA) 26.3 ŲThe surface sum over all polar atoms, primarily oxygen and nitrogen, in a molecule.Boiling point, solubility, transport properties.
Rotatable Bond Count 3The number of bonds that allow for free rotation, indicating molecular flexibility.Binding affinity, conformational entropy.

Source: Data computed by PubChem for the isomer 1-(2-methoxy-5-methylphenyl)propan-1-one. nih.gov These descriptors are representative of those used in QSPR models.

These descriptors would be calculated for a series of related aromatic ketones, and a statistical model would be generated to link them to an experimentally measured property, allowing for the prediction of that property for new or unmeasured compounds based solely on their computed structure. scirp.org

Applications in Advanced Organic Synthesis and Materials Science

Role as a Precursor in Multi-Step Organic Synthesis

In the realm of organic chemistry, the utility of a compound is often defined by its ability to serve as a starting material or intermediate for the construction of more complex molecules. The ketone and the substituted aromatic ring of 1-(2-Methoxy-5-methylphenyl)propan-2-one offer functional handles for a variety of synthetic transformations.

Polycyclic aromatic systems are molecules containing multiple fused aromatic rings and are significant in materials science and medicinal chemistry. The synthesis of these complex structures often involves cyclization reactions where precursor molecules are strategically designed to form the desired ring system. While the potential exists for this compound to be used in such syntheses—for example, through reactions like the Friedel-Crafts acylation or condensation reactions followed by cyclodehydration—detailed research literature specifically documenting its use as a direct precursor for complex polycyclic systems is not widely available. Methodologies for creating polycyclic aromatic compounds often rely on efficient C–P and C–C bond formations to construct the ring systems. ntu.edu.sg

Chemical scaffolds form the core structure of molecules, upon which various functional groups can be built. These scaffolds are fundamental in fields like drug discovery for creating libraries of related compounds. The structure of this compound makes it a plausible intermediate for creating specific molecular frameworks, such as indole (B1671886) or benzimidazole (B57391) scaffolds, through multi-step reaction sequences. wiley-vch.de However, specific, published synthetic routes that explicitly detail the conversion of this compound into such chemical scaffolds are not prominently documented in scientific databases. The development of accessible methods for obtaining functionally diverse scaffolds from readily available starting materials remains an active area of chemical research. acs.org

Potential in Polymer Chemistry and Monomer Design

The creation of novel polymers with tailored properties is a continuous goal in materials science. This often involves the strategic design of monomers that can be polymerized to form the desired material. rsc.org Lignin-derived molecules, for instance, are being explored as platforms for biobased functional monomers. mdpi.com While the structure of this compound contains a polymerizable functional group in principle (the ketone could be modified), its direct application as a monomer in polymer chemistry has not been extensively reported. Research in this area often focuses on molecules with more readily polymerizable groups, such as vinyl or acrylate (B77674) functionalities.

Utility in Supramolecular Chemistry (e.g., host-guest systems)

Supramolecular chemistry involves the study of chemical systems composed of multiple molecules held together by non-covalent intermolecular forces. nih.gov A key area within this field is host-guest chemistry, where a larger 'host' molecule encapsulates a smaller 'guest' molecule. The design of host molecules with specific recognition properties is crucial. There is no significant evidence in the available literature to suggest that this compound has been specifically utilized as a key component in the design of host-guest systems or other supramolecular assemblies.

Applications in Catalyst or Ligand Design

In catalysis, ligands play a critical role by binding to a metal center and modulating its reactivity and selectivity. The design of effective ligands is a cornerstone of modern catalytic chemistry. Organic molecules with specific functional groups can be modified to act as ligands for metal catalysts. While the oxygen atoms in this compound could potentially coordinate with metal centers, there is a lack of specific research detailing its application in the synthesis of catalysts or ligands for chemical transformations. The development of new catalytic systems, including those based on bismuth radicals or other novel approaches, is an ongoing effort in the scientific community. thieme-connect.de

Molecular Interactions in Biological Systems: Mechanistic Insights

In Vitro Enzyme Interaction and Inhibition Studies (focus on molecular binding)

Direct in vitro enzyme interaction studies specifically for 1-(2-methoxy-5-methylphenyl)propan-2-one are not extensively documented in publicly available research. However, the chemical structure, featuring a methoxy-substituted phenyl ring, is common in various compounds that have been investigated for their enzyme inhibitory potential. Studies on structurally related molecules, such as methoxy-substituted chalcones and tyramine (B21549) derivatives, provide insights into the potential enzymatic interactions of the title compound.

Methoxy-substituted chalcones have been identified as inhibitors of human monoamine oxidase B (hMAO-B), an enzyme implicated in the development of neurodegenerative diseases. The inhibitory activity of these chalcones is attributed to their structural similarity to known MAO-B inhibitors. The presence and position of the methoxy (B1213986) group on the phenyl ring are crucial for their inhibitory potency and selectivity. For instance, certain methoxy-substituted chalcones exhibit competitive and reversible inhibition of hMAO-B. Molecular docking studies suggest that these compounds bind within the inhibitor binding cavity of the enzyme. researchgate.net

Furthermore, methoxy-substituted tyramine derivatives have been shown to inhibit tyrosinase, a key enzyme in melanin (B1238610) synthesis. mdpi.com The methoxy group on the phenyl ring can influence the binding of these inhibitors to the enzyme's active site. Kinetic studies of some of these derivatives have revealed non-competitive or mixed-type inhibition, indicating that they may bind to a site other than the active site, thereby altering the enzyme's conformation and activity. mdpi.com

The ketone functional group in this compound could also be a site for enzymatic transformation, such as reduction by carbonyl reductases, which are ubiquitous in biological systems. The methoxy and methyl substituents on the phenyl ring would likely influence the binding affinity and orientation of the molecule within the enzyme's active site, thereby affecting the rate and stereoselectivity of such a reaction.

While direct experimental data for this compound is lacking, the evidence from related methoxyphenyl compounds suggests a potential for interaction with various enzymes, where the methoxy and methyl substituents would play a significant role in the molecular binding and inhibitory activity.

Table 1: Enzyme Inhibitory Activity of Methoxy-Substituted Compounds

Compound ClassTarget EnzymeType of InhibitionKey Structural Features for Activity
Methoxy-substituted ChalconesMonoamine Oxidase B (MAO-B)Competitive, ReversibleMethoxy group on phenyl ring
Methoxy-substituted Tyramine DerivativesTyrosinaseNon-competitive, MixedMethoxy and hydroxyl groups on phenyl ring

This table is illustrative and based on studies of compound classes structurally related to this compound.

Receptor Binding Profiling at the Molecular Level

Compounds containing the 2,5-dimethoxy-substituted phenyl ring are known to exhibit high affinity for serotonin (B10506) (5-HT) receptors, especially the 5-HT2A and 5-HT2C subtypes. frontiersin.orgpsilosybiini.info The N-(2-methoxybenzyl) derivatives of 2,5-dimethoxyphenethylamines (NBOMe compounds) are potent 5-HT2A receptor agonists. nih.gov The methoxy groups at the 2- and 5-positions of the phenyl ring are considered critical for this high affinity.

The introduction of a methyl group at the 5-position, as in this compound, is a common modification in this class of compounds. While the primary amine of phenethylamines is crucial for their typical receptor interactions, the substituted phenyl ring of this compound could still allow for binding to some of these receptors, albeit likely with a different affinity and mode of interaction.

Derivatives of (2-methoxyphenyl)piperazine are another class of compounds that have been investigated as 5-HT1A receptor ligands. nih.govacs.org These studies underscore the importance of the 2-methoxyphenyl group for receptor recognition.

Table 2: Receptor Binding Affinities (Ki, nM) of Structurally Related Phenethylamines

Compound5-HT2A5-HT2C5-HT1AAdrenergic α1
2C-B (4-bromo-2,5-dimethoxyphenethylamine)1.64.1>1000300
25B-NBOMe0.040.21000.3
2C-I (4-iodo-2,5-dimethoxyphenethylamine)2.55.0>1000400
25I-NBOMe0.060.41500.4

This table presents data for phenethylamine (B48288) analogs to illustrate the receptor binding profiles of compounds with similar phenyl substitutions. Data is compiled from multiple sources for illustrative purposes. psilosybiini.infonih.gov

The data suggests that the 2-methoxy-5-substituted phenyl motif is a key determinant for interaction with serotonergic and adrenergic receptors. The propan-2-one side chain of the title compound would likely modulate this interaction compared to the ethylamine (B1201723) side chain of the compounds listed.

Structure-Activity Relationships (SAR) in Biochemical Assays (emphasizing molecular properties, not therapeutic effects)

The structure-activity relationship (SAR) for this compound can be inferred from studies on a wide range of structurally related compounds, particularly those with a substituted phenyl ring. These studies highlight how modifications to the phenyl ring and the side chain influence molecular interactions in biochemical assays.

Importance of Phenyl Ring Substitution:

The substitution pattern on the phenyl ring is a critical determinant of biological activity in many classes of compounds. In the context of phenethylamines and related molecules, the presence of methoxy groups at the 2- and 5-positions is strongly correlated with high affinity for 5-HT2 receptors. frontiersin.orgnih.gov

2-Methoxy Group: The methoxy group at the 2-position is often considered an "anchor" that helps to correctly orient the molecule within the receptor binding pocket. Its oxygen atom can act as a hydrogen bond acceptor.

5-Methyl Group: The substitution at the 5-position can influence the lipophilicity and electronic properties of the molecule, thereby affecting its binding affinity and selectivity. The replacement of a methoxy group with a methyl group would alter these properties.

Studies on 2,5-dimethoxyphenylpiperidines as selective 5-HT2A receptor agonists have shown that deletion of the 5-methoxy group leads to a significant drop in agonist potency. nih.gov This underscores the importance of substitution at this position.

Influence of the Side Chain:

The nature of the side chain attached to the phenyl ring also plays a crucial role in determining the molecular interactions. While most related studies focus on phenethylamines (with an amino group), the propan-2-one side chain of the title compound presents a different set of properties.

Ketone Group: The carbonyl group is a polar feature that can participate in hydrogen bonding as an acceptor. This is a different interaction profile compared to the primary amine of phenethylamines, which acts as a hydrogen bond donor and can be protonated at physiological pH.

Propyl Chain: The length and flexibility of the side chain are important for fitting into a binding pocket. The three-carbon chain of the propan-2-one differs from the two-carbon chain of phenethylamines.

In a series of (2-methoxyphenyl)piperazine derivatives, the length of the alkyl chain connecting the piperazine (B1678402) ring to an amide fragment was found to be optimal at four carbons for 5-HT1A affinity when the terminal group was a heteroaryl. nih.gov This highlights the sensitivity of receptor binding to the side chain's length and composition.

Table 3: General Structure-Activity Relationships for 2,5-Substituted Phenyl Compounds

Structural ModificationEffect on Molecular Interaction (in related compounds)Molecular Property Change
Presence of 2-Methoxy groupGenerally enhances affinity for 5-HT receptors.Provides a hydrogen bond acceptor and influences conformation.
Substitution at 5-positionModulates affinity and selectivity. Methoxy group often optimal.Alters lipophilicity, electronics, and steric bulk.
Amine vs. Ketone side chainDrastically changes interaction profile.Amine is a basic H-bond donor; Ketone is a polar H-bond acceptor.
Side chain length and branchingAffects fit within binding pockets.Influences conformational flexibility and steric interactions.

Environmental Fate and Degradation Mechanisms

Photochemical Degradation Pathways in Environmental Matrices

The presence of a chromophore, the substituted aromatic ring conjugated with a carbonyl group, suggests that 1-(2-Methoxy-5-methylphenyl)propan-2-one is susceptible to photochemical degradation in the environment. confex.com This degradation can occur through direct photolysis, where the molecule itself absorbs sunlight, or indirect photolysis, mediated by photosensitizing species present in the environment like dissolved organic matter. acs.org

Aromatic ketones are known to undergo several photochemical reactions in aquatic environments. rsc.orgrsc.org The primary mechanism often involves the absorption of UV radiation, leading to the formation of an excited triplet state. acs.org This excited state can then participate in various reactions, including:

Norrish Type I and Type II reactions : Cleavage of the carbon-carbon bond adjacent to the carbonyl group.

Photoreduction : In the presence of hydrogen donors, the ketone can be reduced to the corresponding alcohol.

Photooxidation : Reaction with photochemically generated reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂), leading to hydroxylation of the aromatic ring and subsequent degradation. ntcu.edu.tw

The methoxy (B1213986) and methyl substituents on the phenyl ring are expected to influence the rate and pathway of photochemical degradation. Electron-donating groups like methoxy can affect the energy of the excited states and the reactivity towards electrophilic species like hydroxyl radicals.

Table 8.1: Potential Photochemical Degradation Reactions of Aromatic Ketones
Reaction TypeDescriptionPotential Products
Direct Photolysis Absorption of UV light leads to bond cleavage within the molecule.Smaller organic fragments, radicals.
Indirect Photolysis Reaction with photochemically generated reactive species (e.g., •OH, ¹O₂).Hydroxylated derivatives, ring-opened products.
Photoreduction Hydrogen abstraction from other molecules by the excited ketone.Corresponding secondary alcohol.

Biotransformation by Microorganisms and Metabolic Routes (non-human)

Microorganisms, particularly bacteria and fungi, play a crucial role in the degradation of aromatic compounds in soil and water. nih.govresearchgate.net The biotransformation of this compound is anticipated to proceed through pathways established for other methoxylated aromatic hydrocarbons. unesp.brnih.gov

Key initial steps in the microbial degradation of such compounds often involve:

O-Demethylation : The methoxy group is a common point of initial attack by microbial enzymes, typically monooxygenases, leading to the formation of a hydroxyl group and formaldehyde. This reaction increases the polarity of the molecule and makes the aromatic ring more susceptible to further enzymatic attack. nih.gov

Hydroxylation : Introduction of hydroxyl groups onto the aromatic ring, catalyzed by mono- or dioxygenase enzymes. This is a critical step that prepares the ring for cleavage.

Side-chain oxidation : The propanone side chain can be oxidized through various enzymatic reactions.

Following these initial transformations, the resulting catecholic intermediates typically undergo ring cleavage by dioxygenase enzymes. The subsequent metabolic pathways lead to the formation of aliphatic intermediates that can be funneled into central metabolic cycles, such as the Krebs cycle, ultimately leading to mineralization (conversion to CO₂ and water). nih.gov Strains of bacteria, such as Pseudomonas and Rhodococcus, are known to be particularly adept at degrading aromatic and methoxylated compounds. nih.govresearchgate.netresearchgate.net

Table 8.2: Predicted Microbial Biotransformation Pathways
Transformation StepEnzyme Class (Typical)Intermediate Product Type
O-Demethylation MonooxygenasePhenolic derivative
Aromatic Hydroxylation Monooxygenase/DioxygenaseDihydroxylated aromatic derivative
Ring Cleavage DioxygenaseAliphatic dicarboxylic acid
Central Metabolism VariousCO₂, H₂O, Biomass

Assessment of Environmental Persistence and Mobility

The environmental persistence of a chemical is determined by its resistance to degradation processes. nih.gov Based on the potential for photochemical and microbial degradation, this compound is not expected to be highly persistent in environments where light and microbial activity are prevalent. However, in anaerobic environments or deep soil layers with limited microbial activity and no light penetration, its persistence could be significantly longer.

The mobility of an organic compound in the environment, particularly in soil and sediment, is largely governed by its sorption characteristics. nih.govconcawe.eu The polarity of this compound, imparted by the ketone and methoxy functional groups, suggests that it will have a moderate affinity for soil organic matter. dss.go.thacs.org Compounds with polar functional groups can interact with soil components through mechanisms other than simple hydrophobic partitioning, including hydrogen bonding and dipole-dipole interactions. nih.govacs.org

The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict the mobility of organic chemicals in soil. While an experimental Koc value for this specific compound is not available, its structure suggests a moderate value, indicating that it would have some mobility in soil and could potentially leach into groundwater. However, its mobility would be less than that of highly polar, water-soluble compounds and greater than that of non-polar, hydrophobic compounds.

Table 8.3: Summary of Environmental Fate Assessment
ProcessExpected SignificanceRationale
Photochemical Degradation Significant in sunlit surface watersAromatic ketone structure absorbs UV light.
Biotransformation Significant in microbially active environmentsMethoxylated aromatic structure is a substrate for microbial enzymes.
Hydrolysis InsignificantKetone and ether functional groups are hydrolytically stable.
Persistence Low to ModerateSusceptible to photodegradation and biodegradation.
Mobility ModeratePolar functional groups suggest moderate sorption to soil organic matter.

Emerging Research Directions and Future Perspectives on 1 2 Methoxy 5 Methylphenyl Propan 2 One

Development of Novel and Efficient Synthesis Routes

The synthesis of substituted aryl ketones has traditionally been dominated by classical methods such as the Friedel-Crafts acylation. However, these methods often require stoichiometric amounts of Lewis acid catalysts, which can generate significant chemical waste. organic-chemistry.org The future of synthesis for compounds like 1-(2-methoxy-5-methylphenyl)propan-2-one and its isomers lies in developing more efficient, selective, and environmentally benign processes.

A key area of development is the use of heterogeneous solid acid catalysts, such as zeolites. For the synthesis of the related isomer, 4-methoxyacetophenone, from anisole, zeolite catalysts like mordenite (B1173385) have demonstrated high conversion rates and exceptional regioselectivity (>99%) for the desired para-isomer. scirp.orgresearchgate.net These catalysts offer significant advantages, including simple recovery, reusability, and reduced corrosion, aligning with the principles of green chemistry. scirp.orgprocat.in Applying this technology to the synthesis of this compound precursors could offer a sustainable alternative to traditional methods.

Future research will likely focus on catalyst engineering and process optimization. The development of hierarchical zeolites with tailored pore structures could enhance diffusion and accessibility for bulky substrates, further improving reaction efficiency. Moreover, the adoption of continuous flow chemistry, in conjunction with solid-acid catalysts, presents an opportunity for scalable, safe, and highly controlled production.

Table 1: Comparison of Synthetic Approaches for Aryl Ketones
MethodCatalyst/ReagentAdvantagesChallengesReference
Classical Friedel-Crafts AcylationAlCl₃, FeCl₃ (stoichiometric)Well-established, versatileHigh catalyst loading, corrosive, waste generation, low reusability organic-chemistry.orgwisc.edu
Heterogeneous CatalysisZeolites (e.g., Mordenite)Reusable catalyst, high para-selectivity, environmentally friendly, reduced wasteRequires higher temperatures, potential for catalyst deactivation scirp.orgresearchgate.net
Flow ChemistryImmobilized CatalystsEnhanced safety and control, easy scalability, improved heat/mass transferHigher initial setup cost, potential for channel cloggingN/A

Exploration of Uncharted Chemical Reactivity

Beyond the standard reactions of the ketone and aromatic ring, such as aldol (B89426) condensations and electrophilic substitution, research is uncovering novel transformations that expand the synthetic utility of ortho-methoxy aryl ketones. byjus.com These uncharted pathways allow the molecule to serve as a sophisticated building block for more complex structures.

One significant area of emerging reactivity is the direct, chelation-assisted displacement of the ortho-methoxy group. Studies have shown that the methoxy (B1213986) group in ortho-methoxyaryl ketones can be substituted by various aryl, alkyl, and alkenyl Grignard reagents in a novel SNAr-type reaction. thieme-connect.comresearchgate.net This transformation is particularly valuable as it allows for the late-stage installation of diverse substituents directly adjacent to the ketone, a position that is often difficult to functionalize selectively.

Furthermore, advanced transition metal-catalyzed reactions are enabling the reconstruction of the molecular skeleton. Protocols for the multi-carbon homologation of aryl ketones via palladium-catalyzed C-C bond cleavage have been developed. nih.gov This strategy could potentially transform this compound into longer-chain ketones or aldehydes, providing access to entirely new classes of compounds. Other modern techniques, such as photoredox-mediated α-arylation, offer mild and efficient ways to form new C-C bonds at the position adjacent to the carbonyl group. chemrxiv.org The exploration of intramolecular cyclization reactions, such as the Nazarov cyclization, could also be a fruitful avenue for constructing complex polycyclic systems from suitable derivatives of the parent ketone. organic-chemistry.orgwikipedia.org

Table 2: Known vs. Emerging Reactivity of the Aryl Propanone Scaffold
Reaction TypeDescriptionPotential ProductsReference
Known Reactivity
Aldol CondensationBase-catalyzed reaction at the α-carbon.β-Hydroxy ketones, α,β-unsaturated ketones
Electrophilic Aromatic SubstitutionSubstitution (e.g., nitration, halogenation) on the activated aromatic ring.Substituted aromatic rings wisc.edu
Emerging Reactivity
ortho-Methoxy Displacement (SNAr)Direct substitution of the -OCH₃ group using Grignard reagents.ortho-Alkyl/Aryl substituted ketones thieme-connect.comresearchgate.net
C-C Bond Cleavage/HomologationPd-catalyzed Ar-C(O) bond cleavage and coupling with alkenols.Long-chain ketones and aldehydes nih.gov
Photoredox α-ArylationLight-mediated C-H activation and arylation at the α-carbon.α-Aryl ketones chemrxiv.org
Nazarov CyclizationPotential electrocyclic ring closure of divinyl ketone derivatives.Substituted cyclopentenones wikipedia.org

Advanced Functional Material Design and Applications

The unique electronic and structural features of this compound make it a promising candidate for the design of advanced functional materials. The aryl ketone moiety is a well-known chromophore that can be activated by UV or visible light, positioning these compounds as effective photoinitiators for polymerization. nih.govbeilstein-journals.org Upon irradiation, aryl ketones can generate reactive radical species capable of initiating the chain-growth process to form polymers. researchgate.net This property is fundamental to applications in UV-curable coatings, inks, adhesives, and 3D printing.

A more advanced application lies in the incorporation of aryl ketone units into highly ordered, porous materials. Recent research has demonstrated that embedding aryl ketones into the structure of Covalent Organic Frameworks (COFs) can produce robust and stable organic photocatalysts. nih.gov These materials leverage the photoactive nature of the ketone for applications in light-driven chemical synthesis. By serving as a building block, this compound could be used to construct novel COFs with tailored electronic properties for efficient photoinduced electron transfer.

Furthermore, the phenylpropanoid skeleton is a common motif in a vast array of natural products with significant biological activities. researchgate.netmdpi.com This opens avenues for its use as a scaffold in the development of bioactive materials, functional food packaging films, or sensors. researchgate.net

Table 3: Potential Applications in Advanced Functional Materials
Application AreaFunction of the CompoundEnabling Structural FeaturesReference
PhotopolymerizationType II PhotoinitiatorAryl ketone chromophore capable of forming excited triplet states. beilstein-journals.orgresearchgate.net
Heterogeneous PhotocatalysisPhotoactive building block (monomer)Conjugated π-system, reactive sites for polymerization into a framework. nih.gov
Bioactive MaterialsCore scaffold or precursorPhenylpropanoid skeleton, known for antioxidant and antimicrobial properties. researchgate.netmdpi.com

Integration with Machine Learning for Property Prediction and Synthetic Route Planning

The intersection of computational chemistry and artificial intelligence is set to revolutionize chemical research. While specific machine learning (ML) models for this compound are not yet prevalent, the tools and methodologies are well-established for its future study. ML algorithms can rapidly and accurately predict a wide range of molecular properties, accelerating the design and discovery process.

ML models can be trained on large chemical datasets to predict key physicochemical properties such as boiling point, melting point, solubility, and spectral characteristics. This predictive power allows for the rapid in silico screening of derivative compounds without the need for laborious and costly experimentation. Furthermore, ML is increasingly used to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, providing an early-stage assessment of a compound's potential as a pharmaceutical agent.

Beyond property prediction, ML is transforming synthetic chemistry through computer-aided synthetic route planning. Retrosynthesis algorithms can analyze a target molecule like this compound and propose multiple viable synthetic pathways. These programs can uncover non-intuitive routes that may be more efficient or cost-effective than those devised by human chemists. By integrating reaction databases and predictive models, these tools can rank proposed routes based on factors like predicted yield, cost of starting materials, and step-count, providing a powerful strategic tool for synthetic chemists.

Table 4: Machine Learning Applications for this compound
ApplicationPredicted Parameters / OutcomePotential Impact
Physicochemical Property PredictionBoiling Point, Melting Point, Vapor Pressure, Solubility, LogPAccelerates material design and process chemistry by reducing experimental screening.
Biological Activity PredictionADMET properties, receptor binding affinity, potential toxicityEnables rapid screening for potential pharmaceutical applications.
Spectral PredictionNMR, IR, and Mass SpectraAids in structural elucidation and confirmation of synthesized compounds.
Synthetic Route PlanningNovel retrosynthetic pathways, reaction condition optimizationDiscovers more efficient, cost-effective, and sustainable synthesis routes.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(2-Methoxy-5-methylphenyl)propan-2-one in academic laboratories?

  • Answer : The compound is typically synthesized via Friedel-Crafts acylation , where 2-methoxy-5-methyltoluene reacts with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Reaction optimization includes controlling temperature (0–25°C) and solvent choice (e.g., dichloromethane). Post-synthesis purification involves column chromatography or recrystallization to isolate the product .

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

  • Answer : Key methods include:

  • ¹H/¹³C NMR : To confirm methoxy (-OCH₃), methyl (-CH₃), and ketone (C=O) groups. Aromatic protons in the 6.5–7.5 ppm range indicate substitution patterns .
  • IR Spectroscopy : Strong absorption at ~1700 cm⁻¹ confirms the ketone moiety .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 178 for C₁₁H₁₄O₂) and fragmentation patterns validate the molecular formula .

Q. What are the critical physical properties of this compound relevant to laboratory handling?

  • Answer : Key properties include:

  • Melting Point : ~62–64°C (similar analogs; confirm via differential scanning calorimetry) .
  • Boiling Point : ~170–175°C at 20 mmHg (extrapolated from related compounds) .
  • Solubility : Miscible in polar aprotic solvents (e.g., acetone, DMSO) but poorly soluble in water .

Q. How is X-ray crystallography applied to determine the crystal structure of this compound?

  • Answer : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) resolves the molecular geometry. Data collection at low temperatures (100 K) minimizes thermal motion artifacts. Metrics like R-factor (<0.05) and hydrogen-bonding networks validate the structure .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in Friedel-Crafts acylation?

  • Answer : Key strategies include:

  • Catalyst Loading : Reduce AlCl₃ stoichiometry (1.1–1.3 equiv.) to minimize side reactions.
  • Solvent Selection : Use nitrobenzene for enhanced electrophilic activation, though toxicity requires careful handling.
  • Temperature Control : Slow addition of reagents at 0°C prevents exothermic runaway .

Q. How should researchers address discrepancies in NMR data between experimental and computational predictions for derivatives of this compound?

  • Answer : Contradictions may arise from dynamic effects (e.g., keto-enol tautomerism) or solvent interactions . Mitigation steps:

  • Perform 2D NMR (HSQC, HMBC) to confirm atomic connectivity.
  • Compare experimental shifts with DFT calculations (e.g., Gaussian09) using solvent-specific parameters .
  • Use variable-temperature NMR to detect conformational exchange .

Q. What computational methods are recommended to model the electronic structure and reactivity of this compound?

  • Answer : Density Functional Theory (DFT) with B3LYP/6-311++G(d,p) basis set predicts:

  • Frontier molecular orbitals (HOMO/LUMO) for reactivity analysis.
  • Electrostatic potential maps to identify nucleophilic/electrophilic sites.
  • Transition-state modeling for reaction mechanism validation .

Q. How can biological activity assays be designed to evaluate the pharmacological potential of this compound?

  • Answer : Methodologies include:

  • Antimicrobial Testing : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria.
  • Cytotoxicity Assays : MTT or resazurin-based viability tests on cancer cell lines (e.g., HeLa).
  • Molecular Docking : Target enzymes (e.g., cyclooxygenase-2) using AutoDock Vina to predict binding affinities .

Methodological Notes

  • Synthesis References : Friedel-Crafts protocols .
  • Spectroscopy : NMR/IR/MS guidelines .
  • Crystallography : SHELX workflows .
  • Computational Tools : Gaussian09, AutoDock Vina .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.